Tert-butyl 1-methyl-3-oxo-cyclobutanecarboxylate
CAS No.: 2227206-61-1
Cat. No.: VC13653850
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227206-61-1 |
|---|---|
| Molecular Formula | C10H16O3 |
| Molecular Weight | 184.23 g/mol |
| IUPAC Name | tert-butyl 1-methyl-3-oxocyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C10H16O3/c1-9(2,3)13-8(12)10(4)5-7(11)6-10/h5-6H2,1-4H3 |
| Standard InChI Key | BMCGXZKINIZDMH-UHFFFAOYSA-N |
| SMILES | CC1(CC(=O)C1)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1(CC(=O)C1)C(=O)OC(C)(C)C |
Introduction
Chemical and Physical Properties
Tert-butyl 1-methyl-3-oxo-cyclobutanecarboxylate is characterized by a cyclobutane ring substituted with a methyl group at the 1-position, a ketone at the 3-position, and a tert-butyl ester moiety. Key physical properties include:
The compound’s tert-butyl group enhances steric protection for the ester functionality, making it resistant to nucleophilic attack under basic conditions. Its ketone group enables participation in condensation and cycloaddition reactions, while the cyclobutane ring introduces strain, facilitating ring-opening or expansion reactions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl esters typically involves esterification or transesterification reactions. A notable method from patent literature (CN103787971A) describes the preparation of tert-butyl esters via a multi-step process :
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Condensation Reaction: Methyl vinyl ketone reacts with 4-formyl piperidine-1-t-butyl formate in tetrahydrofuran (THF) under basic conditions (potassium hydroxide).
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Cyclization: The intermediate undergoes cyclization to form a spirocyclic structure.
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Purification: Column chromatography (cyclohexane/ethyl acetate) yields the final product .
For tert-butyl 1-methyl-3-oxo-cyclobutanecarboxylate, the synthesis likely involves cyclobutanecarboxylic acid derivatives modified through:
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Esterification: Reaction of cyclobutanecarboxylic acid with tert-butanol under acidic catalysis.
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Ketone Introduction: Oxidation of a secondary alcohol or direct substitution using acylating agents.
Optimization Challenges
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Steric Hindrance: The tert-butyl group complicates reaction kinetics, requiring prolonged reflux times .
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Purification: Low solubility in non-polar solvents necessitates chromatographic separation.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s strained cyclobutane ring and ketone group make it a precursor for:
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Bioactive Molecules: Ring expansions yield five- or six-membered rings common in drug scaffolds.
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Protecting Groups: The tert-butyl ester shields carboxylic acids during multi-step syntheses, later removed via acid hydrolysis.
Catalytic Transformations
Research highlights its role in:
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Cycloadditions: [2+2] reactions with alkenes to form bicyclic structures.
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Aldol Condensations: Ketone participation generates α,β-unsaturated esters for further functionalization.
Research Findings and Innovations
Structural Modifications
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Ring Expansion: Treatment with Lewis acids (e.g., BF₃) converts the cyclobutane ring into cyclopentanone derivatives, valuable in prostaglandin synthesis.
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Cross-Coupling Reactions: Palladium-catalyzed couplings introduce aryl or alkenyl groups at the methyl position.
Computational Studies
Density functional theory (DFT) calculations predict:
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